N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c27-20(19-6-7-19)26(14-15-4-2-1-3-5-15)22-25-24-21(28-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-19H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQNITULDZURQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide typically involves multiple steps. One common route starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield the corresponding thiosemicarbazide. This intermediate is cyclized to form the 1,3,4-thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane or thiadiazole rings.
Substitution: Various substitution reactions can occur, particularly at the benzyl and cyclopropane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Applications
1. Antiviral Activity
Research indicates that derivatives of adamantane have demonstrated antiviral properties, particularly against influenza and HIV viruses. The incorporation of the thiadiazole moiety may enhance these effects by interacting with viral proteins or host cell receptors .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have reported that 1,3,4-thiadiazole derivatives exhibit significant activity against various bacterial strains. This suggests that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide could be developed into a novel antibiotic .
3. Anti-trypanosomal Activity
Thiadiazole derivatives are noted for their anti-trypanosomal effects, which can be beneficial in treating diseases such as Chagas disease and sleeping sickness. The specific structural features of this compound may contribute to its efficacy against Trypanosoma species .
Material Science Applications
1. Photophysical Properties
Studies have analyzed the photophysical properties of adamantane-containing compounds using UV/Vis spectroscopy and computational methods such as density functional theory (DFT). These analyses help in understanding the electronic transitions and stability of the compound under various conditions .
2. Crystallography Studies
Crystallographic studies have provided insights into the molecular packing and interactions within solid-state forms of the compound. These studies reveal hydrogen bonding patterns and supramolecular architectures that are crucial for developing solid forms with desired properties .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
Uniqueness
What sets N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide apart is its combination of the adamantane, thiadiazole, and cyclopropane moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N3OS |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide |
| CAS Number | 392320-29-5 |
The compound features a combination of adamantane, thiadiazole, and cyclopropane moieties, which contribute to its biological activity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Adamantane Derivative: The process starts with adamantane-1-carbohydrazide.
- Formation of Thiosemicarbazide: This intermediate is treated with an appropriate isothiocyanate to yield thiosemicarbazides.
- Cyclization: The thiosemicarbazides are cyclized to form the 1,3,4-thiadiazole ring.
- Final Product Formation: The final product is obtained through amidation reactions involving benzyl derivatives.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 6.72 | E. coli |
| Compound B | 6.63 | S. aureus |
| N-[5-(adamantan...] | 6.45 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that the compound is potent against these pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using carrageenan-induced rat paw edema models. The compound demonstrated a significant reduction in edema size over time:
| Time (h) | Edema Reduction (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests that the compound may effectively inhibit inflammatory pathways .
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines. Further research is needed to elucidate its mechanism of action at the molecular level.
The mechanism by which N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-y]-N-benzylcyclopropanecarboxamide exerts its biological effects involves:
- Protein Interaction: The adamantane moiety allows for interaction with hydrophobic pockets in proteins.
- Non-covalent Interactions: The thiadiazole ring can form hydrogen bonds with amino acid residues in target proteins.
- Modulation of Enzymatic Activity: These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Effects: A study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Inflammation Model: In vivo studies demonstrated reduced inflammation markers in treated animals compared to controls.
Q & A
Q. What are the established synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of thiosemicarbazide intermediates. A common approach involves reacting adamantane-1-carbohydrazide with benzyl isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization with sulfuric acid at room temperature for 24 hours . Yield optimization depends on solvent choice (e.g., CHCl₃:EtOH for crystallization) and stoichiometric ratios of reagents. For example, cyclopropanecarboxamide derivatives require precise control of acid concentration to avoid side reactions.
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs 1H/13C NMR to confirm substituent connectivity and purity. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) reveals planar geometry of the thiadiazole ring (r.m.s. deviation ≤ 0.009 Å) and intermolecular hydrogen bonding (N–H⋯N) that stabilizes supramolecular chains . HRMS (ESI) provides exact mass verification, critical for distinguishing regioisomers .
Q. What analytical techniques are prioritized for assessing stability and solubility?
Thermal stability is evaluated via melting point analysis (e.g., 441–443 K for related adamantane-thiadiazole derivatives) . Solubility profiling in polar/nonpolar solvents (e.g., CHCl₃, EtOH, DMSO) informs formulation strategies. HPLC with UV detection monitors degradation under accelerated storage conditions (40°C/75% RH) .
Advanced Research Questions
Q. How do substituents on the thiadiazole ring impact biological activity?
The adamantane moiety enhances lipophilicity, promoting membrane penetration, while the benzylcyclopropane group influences steric bulk. In analogs, replacing benzyl with methylamine (e.g., N-methyl-1,3,4-thiadiazol-2-amine) reduces antiviral potency, suggesting benzyl’s role in target binding . Computational docking (e.g., AutoDock Vina) can model interactions with viral proteases or enzymes .
Q. What mechanistic insights exist for cyclopropane functionalization in this scaffold?
Cyclopropane ring strain facilitates nucleophilic attack at the carbonyl group. In thermal amidation (50°C, DMSO), ammonium persulfate ((NH₄)₂S₂O₈) acts as an oxidant, enabling C–H activation for coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . Light-mediated methods offer higher regioselectivity but require photosensitizers .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
SCXRD reveals that N–H⋯N hydrogen bonding stabilizes hydrophilic/hydrophobic layers, which may correlate with differential activity in polar vs. apolar environments . For example, hydrophobic adamantane domains in crystal packing could mimic lipid bilayer interactions, explaining antimicrobial variability across studies .
Q. What strategies address low yields in multi-step syntheses?
Yield bottlenecks occur during cyclization (step 2). Optimizing sulfuric acid concentration (e.g., 95% vs. 98%) and reaction time (24–48 hours) improves cyclization efficiency from 11% to 51% in related thiadiazoles . Microwave-assisted synthesis reduces time and enhances purity by minimizing thermal decomposition .
Methodological Considerations
Q. How are computational methods (e.g., DFT) applied to predict electronic properties?
Density-functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For adamantane-thiadiazole hybrids, electron-withdrawing groups (e.g., sulfonamide) lower LUMO energy, enhancing electrophilic character . MD simulations model solvation effects on bioavailability .
Q. What protocols validate biological activity while minimizing false positives?
Dose-response assays (e.g., IC₅₀ determination) are paired with cytotoxicity screens (e.g., MTT assay on HEK293 cells). For antimicrobial studies, MIC values are cross-validated with time-kill kinetics to distinguish static vs. cidal effects .
Q. How are synthetic byproducts characterized and mitigated?
LC-MS identifies common byproducts like uncyclized thiosemicarbazides or oxidized adamantane derivatives. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (CHCl₃:EtOH) isolates the target compound .
Data Contradiction Analysis
- Discrepancy in Antiviral Activity: Some studies report potent anti-influenza activity, while others show no effect. This may arise from assay conditions (e.g., cell type, viral strain) or compound aggregation in aqueous media. Solubility-adjusted assays (e.g., 0.1% DMSO) and dynamic light scattering (DLS) clarify these inconsistencies .
- Variability in Melting Points: Differences in reported melting points (e.g., 441–443 K vs. 438 K) reflect polymorphic forms. SCXRD and DSC (differential scanning calorimetry) distinguish crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
